molecular formula C17H11NO3 B14369897 8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid CAS No. 90816-23-2

8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid

Katalognummer: B14369897
CAS-Nummer: 90816-23-2
Molekulargewicht: 277.27 g/mol
InChI-Schlüssel: ZCZOYFKJSWWQFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid is an organic compound that features a naphthalene ring system substituted with a pyridine-2-carbonyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with pyridine-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid is unique due to the presence of both the pyridine-2-carbonyl group and the carboxylic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

90816-23-2

Molekularformel

C17H11NO3

Molekulargewicht

277.27 g/mol

IUPAC-Name

8-(pyridine-2-carbonyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C17H11NO3/c19-16(14-9-1-2-10-18-14)12-7-3-5-11-6-4-8-13(15(11)12)17(20)21/h1-10H,(H,20,21)

InChI-Schlüssel

ZCZOYFKJSWWQFK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.